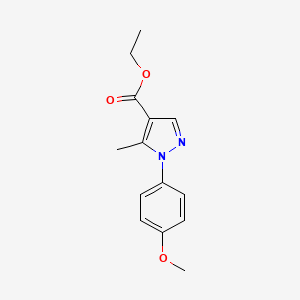

Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 1-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-19-14(17)13-9-15-16(10(13)2)11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRSCISRACOKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187998-66-9 | |

| Record name | ETHYL 1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Iodine-Promoted Cyclization

A regioselective approach employs oxamic acid thiohydrazide and ethyl 3-oxo-3-(4-methoxyphenyl)propanoate. The reaction proceeds in ethanol with p-toluenesulfonic acid as a catalyst, followed by iodine-mediated cyclization at 40°C for 3 hours.

Reaction Conditions :

- Reactants : Oxamic acid thiohydrazide (1.0 mmol), ethyl 3-oxo-3-(4-methoxyphenyl)propanoate (1.3 mmol), iodine (1.0 mmol).

- Catalyst : p-Toluenesulfonic acid (10 mol%).

- Solvent : Ethanol (5 mL).

- Yield : 83%.

Mechanism :

- Thiohydrazide reacts with the 1,3-dicarbonyl compound to form a hydrozone intermediate.

- Iodine promotes cyclization via electrophilic aromatic substitution, yielding the pyrazole core.

Advantages :

- High regioselectivity for the 1,4-disubstituted pyrazole.

- Mild conditions avoid harsh reagents.

Alkylation of Preformed Pyrazole Cores

Dimethyl Carbonate-Mediated Methylation

A patent method describes methylating 3-ethyl-5-pyrazole carboxylic acid ethyl ester using dimethyl carbonate (DMC) and potassium carbonate.

Reaction Conditions :

- Reactants : 3-Ethyl-5-pyrazole carboxylic acid ethyl ester (1 mol), DMC (1.2 mol).

- Base : Potassium carbonate (1.5 mol).

- Solvent : Diethylene glycol dimethyl ether (4–5 mol).

- Temperature : 80–120°C, 8–12 hours.

- Yield : 82.53–95.3% after vacuum distillation.

Optimization :

- Polar solvents (e.g., diethylene glycol dimethyl ether) enhance reaction efficiency.

- Excess DMC ensures complete methylation.

Chlorination-Oxidation Sequence

The intermediate 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester undergoes chlorination with HCl and H₂O₂:

Reaction Conditions :

- Reactants : 1-Methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester (1 mol), HCl (35–40%, 1.1–1.6 mol), H₂O₂ (30–40%, 1.1–1.6 mol).

- Solvent : Dichloroethane (11–14 mol).

- Temperature : 50–70°C, 5–7 hours.

- Yield : 95.2% after sodium sulfite/Na₂CO₃ washes.

Key Steps :

- HCl protonates the pyrazole nitrogen, facilitating electrophilic chlorination.

- H₂O₂ oxidizes intermediates, forming the 4-chloro derivative.

Hydrolysis of Ethyl Esters

Base-Catalyzed Saponification

Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate is hydrolyzed using NaOH:

Reaction Conditions :

- Reactants : Ethyl ester (3.84 mmol), NaOH (50% aqueous solution).

- Solvent : Ethanol/water (1:1).

- Temperature : 45°C, overnight.

- Yield : 76% after acidification with HCl.

Purification :

- Acidic workup (pH 2–3) precipitates the carboxylic acid.

- Recrystallization from ethanol enhances purity.

Regiocontrolled Synthesis Using Trichloromethyl Enones

Three-Component Reaction

Trichloromethyl enones react with arylhydrazines in methanol under reflux:

Reaction Conditions :

- Reactants : Trichloromethyl enone (1 mmol), 4-methoxyphenylhydrazine (1.2 mmol).

- Solvent : Methanol (10 mL).

- Temperature : Reflux (65°C), 16 hours.

- Yield : 72–83%.

Mechanistic Insight :

- Hydrazine attacks the β-carbon of the enone, forming a hydrazone intermediate.

- Cyclization and methanolysis of the trichloromethyl group yield the carboxylate.

Comparative Analysis of Methods

Advantages and Limitations :

- Iodine Cyclization : Eco-friendly but limited to specific dicarbonyl substrates.

- DMC Methylation : Scalable and green (avoids dimethyl sulfate) but requires high temperatures.

- Chlorination : High yield but involves hazardous HCl/H₂O₂.

- Hydrolysis : Simple but lower yield due to side reactions.

- Trichloromethyl Enones : Regioselective but multi-step.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include pyrazole-4-carboxylic acids, alcohols, aldehydes, and various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview

Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural attributes make it a candidate for developing anti-inflammatory and analgesic medications.

Case Studies

- Anti-inflammatory Research : Studies have shown that derivatives of this pyrazole compound exhibit significant anti-inflammatory activity, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

- Analgesic Properties : Research indicates that this compound may enhance the efficacy of analgesics by modulating pain pathways, thus providing a dual action in pain management therapies .

Agricultural Chemistry

Overview

In agricultural chemistry, this compound is explored for its potential as a pesticide or herbicide. Its effectiveness in crop protection is being evaluated to minimize environmental impacts while ensuring agricultural productivity.

Applications

- Pesticide Development : Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate has shown promise in controlling various pests, which can lead to higher crop yields and reduced reliance on more harmful chemicals .

- Herbicide Formulations : The compound's selective herbicidal properties are being investigated to develop formulations that target specific weed species without affecting crop growth .

Material Science

Overview

The compound is also being studied for its potential applications in material science, particularly in creating advanced materials with enhanced properties.

Properties and Applications

- Polymer Development : Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate can be incorporated into polymer matrices to improve thermal stability and mechanical strength, making it suitable for various industrial applications .

- Nanocomposites : Research is ongoing into its use in nanocomposite materials, which may offer improved durability and functionality in electronic and structural applications .

Biochemical Research

Overview

In biochemical research, this compound is utilized for studying enzyme inhibition and metabolic pathways.

Research Insights

- Enzyme Inhibition Studies : Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate has been employed to investigate its effects on specific enzymes involved in metabolic disorders, providing insights into potential therapeutic strategies .

- Metabolic Pathway Analysis : The compound's ability to modulate metabolic pathways makes it a valuable tool for researchers exploring new drug targets for various diseases .

Cosmetic Formulations

Overview

The unique properties of Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate make it a candidate for use in cosmetic products.

Potential Benefits

- Antioxidant Properties : Its antioxidant capabilities may enhance the efficacy of skincare formulations by protecting skin cells from oxidative stress .

- Enhanced Product Efficacy : Incorporating this compound into cosmetic products could improve their overall effectiveness, particularly in anti-aging formulations .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical | Anti-inflammatory drugs, analgesics | Pain management, reduced inflammation |

| Agricultural Chemistry | Pesticides, herbicides | Crop protection, environmental safety |

| Material Science | Polymer matrices, nanocomposites | Enhanced strength, thermal stability |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic disorders |

| Cosmetic Formulations | Skincare products | Antioxidant benefits, improved efficacy |

Mécanisme D'action

The mechanism of action of Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Substituent Variations and Structural Features

The following table highlights key structural differences between Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate and analogous pyrazole derivatives:

Crystallographic and Analytical Data

- Structural Validation: X-ray crystallography using SHELX software is a common method for confirming pyrazole derivatives’ structures . For instance, and provide detailed crystallographic data, confirming planar pyrazole rings and substituent orientations.

Stability and Impurities :

- Pharmaceutical impurities (e.g., ) with 4-methoxyphenyl groups highlight the importance of rigorous purification. The target compound’s stability under acidic or basic conditions may require further investigation.

Activité Biologique

Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS No. 187998-66-9) is a compound of significant interest in various fields, including agricultural chemistry, pharmaceuticals, and material science. This article delves into its biological activities, synthesizing findings from diverse research studies.

- Molecular Formula : C14H16N2O3

- Molecular Weight : 260.29 g/mol

- Melting Point : 63-65 °C

- Boiling Point : Predicted at 374.0 °C

1. Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives exhibit substantial anti-inflammatory effects. Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate serves as a key intermediate in synthesizing anti-inflammatory drugs. In studies, compounds similar to this pyrazole demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with inhibitory rates reaching up to 85% at specific concentrations compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. A study highlighted the synthesis of novel pyrazole derivatives that showed promising activity against bacteria such as E. coli and S. aureus. The presence of specific functional groups was crucial for enhancing antimicrobial efficacy .

| Compound | Target Bacteria | Activity |

|---|---|---|

| Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate | E. coli, S. aureus | Significant inhibition observed |

| Novel derivatives | Pseudomonas aeruginosa, Klebsiella pneumoniae | Varied effectiveness based on structure |

3. Anticancer Potential

Recent advancements have positioned pyrazole compounds as potential anticancer agents. Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate and its derivatives were tested against various cancer cell lines. For instance, compounds derived from this structure showed cytotoxic effects with IC50 values in the micromolar range, indicating their potential in cancer therapy .

Agricultural Chemistry

Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate is explored for its potential as a pesticide or herbicide, aiming to provide effective crop protection while minimizing environmental impact .

Material Science

In material science, this compound is investigated for its properties in developing advanced materials, particularly polymers with enhanced thermal stability and mechanical strength .

Cosmetic Formulations

The unique properties of this pyrazole derivative make it a candidate for skincare products, potentially offering antioxidant benefits and improving product efficacy .

Q & A

Q. What are the established synthetic routes for Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines. For example, analogous pyrazole derivatives are prepared by reacting ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and arylhydrazines (e.g., 4-methoxyphenylhydrazine) under reflux conditions. Hydrolysis of the ester group (e.g., using NaOH) yields carboxylic acid derivatives for further functionalization .

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl acetoacetate, DMF-DMA, arylhydrazine | Reflux in ethanol, 12–24 hrs | 60–75% | |

| NaOH hydrolysis | Aqueous, room temperature | 85–90% |

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, the 4-methoxyphenyl group shows distinct singlet peaks for methoxy protons (~δ 3.8 ppm) and deshielded aromatic protons.

- FT-IR : Carboxylate C=O stretches appear at ~1700 cm⁻¹, while pyrazole ring vibrations occur near 1600 cm⁻¹ .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 275 for the ester derivative) .

Q. How is X-ray crystallography applied to confirm its molecular structure?

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles. For example, the pyrazole ring in analogous compounds exhibits typical bond lengths of ~1.33–1.38 Å (C-N) and 1.40–1.45 Å (C-C). The 4-methoxyphenyl group often adopts a planar conformation relative to the pyrazole core, stabilized by π-π interactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or intermolecular interactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level model electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions. For instance, Fukui indices identify nucleophilic/electrophilic sites, while Hirshfeld surface analysis quantifies hydrogen bonding (e.g., O–H···O interactions in carboxylate derivatives) .

| Parameter | Value | Implication |

|---|---|---|

| HOMO-LUMO gap | ~4.5 eV | Indicates moderate chemical stability |

| Fukui electrophilicity | Highest at C-5 position | Guides derivatization strategies |

Q. What strategies resolve contradictions in crystallographic data refinement?

Discrepancies in thermal parameters or occupancy factors are addressed using software like SHELXL . For example:

Q. How are structure-activity relationships (SAR) studied for pharmacological applications?

Derivatives are tested for bioactivity (e.g., antimicrobial assays) by modifying substituents:

Q. What methodologies analyze hydrogen bonding networks in crystal packing?

Graph set analysis (Etter’s notation) categorizes hydrogen bonds into motifs like D (onor) and A (cceptor). For example, R₂²(8) motifs in carboxylate derivatives indicate dimeric O–H···O interactions, stabilizing the crystal lattice .

Methodological Considerations

- Data Contradiction Analysis : Conflicting NMR vs. XRD data (e.g., rotational barriers of methoxy groups) are resolved via variable-temperature NMR or DFT-based conformational sampling .

- High-Throughput Crystallography : Automated pipelines (e.g., SHELXC/D/E) enable rapid phasing and refinement for polymorph screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.